6-Benzyl-6-azabicyclo[3.2.1]octan-3-one
Overview
Description
6-Benzyl-6-azabicyclo[3.2.1]octan-3-one is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves a three-step process starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one . The lactone ring of this compound is opened with amines to give amides, which are then reduced with lithium aluminium hydride to produce amino alcohols .Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also features 1 five-membered ring, 2 six-membered rings, and 1 seven-membered ring .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 81-82 degrees Celsius .Scientific Research Applications
Neurokinin Receptor Antagonists
6-Benzyl-6-azabicyclo[3.2.1]octan-3-one derivatives have been studied as neurokinin (NK1) receptor antagonists. Substitutions at certain positions on these compounds result in high-affinity NK1 antagonists with prolonged action in vivo. These modifications enhance selectivity over the hERG channel, a crucial aspect for potential therapeutic applications (Huscroft et al., 2006).
Synthetic Chemistry and Reactions
This chemical structure has been a focal point in synthetic chemistry. For instance, the recyclization of enamino ketones leads to derivatives of 6-azabicyclo[3.2.1]-oct-6-en-8-ones. These compounds react with nucleophilic reagents primarily at the carbonyl group, leading to stable nitroxide radicals (Reznikov et al., 1991).
Asymmetric Synthesis
In a study on chiral α-hydroxyaldehyde derivatives, the aza-Prins cyclization was used to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a highly diastereoselective manner. This research offers a new route towards the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives (Mahía et al., 2017).
Structural and Conformational Studies
Extensive studies have been conducted on the structural and conformational aspects of this compound derivatives. These studies, utilizing techniques like NMR spectroscopy and X-ray diffraction, have provided detailed insights into the molecular structure and stereochemistry of these compounds (Diez et al., 1991).
Enantiopure Derivatives
Research has also focused on the synthesis of enantiopure derivatives of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. These studies highlight the potential for developing novel compounds with specific biological activities, particularly as they relate to the GABA receptor (Gelmi et al., 2007).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
6-benzyl-6-azabicyclo[3.2.1]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-7-12-6-13(8-14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVWWFCQBQDVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1N(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726876 | |
Record name | 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16607-47-9 | |
Record name | 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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